molecular formula C15H18N2O2S B13793046 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide CAS No. 68003-36-1

2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide

Cat. No.: B13793046
CAS No.: 68003-36-1
M. Wt: 290.4 g/mol
InChI Key: VEHKICBEAPZSJG-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide is a chemical compound with the molecular formula C15H18N2O2S. It is known for its unique structure, which includes an amino group, an ethyl group, a methyl group, and a phenyl group attached to a benzenesulphonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide typically involves the reaction of 2-amino-5-methylbenzenesulfonyl chloride with N-ethyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reducing inflammation or inhibiting microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-ethylbenzenesulphonamide
  • 2-Amino-5-methylbenzenesulphonamide
  • N-ethyl-N-phenylbenzenesulphonamide

Uniqueness

2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

CAS No.

68003-36-1

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)15-11-12(2)9-10-14(15)16/h4-11H,3,16H2,1-2H3

InChI Key

VEHKICBEAPZSJG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)N

Origin of Product

United States

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